1-(Phenylmethane)sulfonylpiperidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-12-7-4-8-14(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKKYNJRNPWQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Phenylmethane Sulfonylpiperidin 3 Amine
Established Synthetic Routes to the 1-(Phenylmethane)sulfonylpiperidin-3-amine Core
The construction of the this compound molecule involves a multi-step process that strategically builds the piperidine (B6355638) core, introduces the sulfonyl group, and establishes the amine functionality at the C3 position with appropriate stereochemical control.
Strategies for Piperidine Ring Formation and Functionalization
The synthesis of the 3-aminopiperidine core is a well-explored area of organic chemistry, with several robust methods available. A common and effective strategy commences from readily available chiral starting materials to ensure enantiomeric purity in the final product. One such approach utilizes D-glutamic acid as the chiral precursor. This method involves a sequence of reactions including esterification, Boc protection of the amino group, reduction of the ester functionalities, activation of the resulting hydroxyl groups (e.g., as mesylates or tosylates), and finally, an intramolecular cyclization to form the piperidine ring. This pathway offers excellent control over the stereochemistry at the C3 position.
Another widely employed method is the hydrogenation of substituted pyridine (B92270) precursors. For instance, the catalytic hydrogenation of 3-aminopyridine (B143674) or its derivatives can yield the corresponding 3-aminopiperidine. However, this approach often requires harsh reaction conditions and may necessitate subsequent resolution of enantiomers if not performed with a chiral catalyst.
A versatile approach involves the reductive amination of a suitably protected piperidin-3-one (B1582230). This method allows for the introduction of the C3-amino group in a controlled manner. The synthesis of the requisite N-protected piperidin-3-one can be achieved through various routes, including the Dieckmann condensation of an appropriate amino diester.
| Starting Material | Key Steps | Advantages |
| D-Glutamic Acid | Esterification, Boc protection, Reduction, Mesylation/Tosylation, Cyclization | Excellent stereochemical control |
| 3-Aminopyridine | Catalytic Hydrogenation | Readily available starting material |
| N-Protected Piperidin-3-one | Reductive Amination | Versatile for introducing various amines |
Introduction of the Phenylmethanesulfonyl Group
The introduction of the phenylmethanesulfonyl (benzylsulfonyl) group is a critical step in the synthesis of the target compound. This is typically achieved by the reaction of a piperidine nitrogen with phenylmethanesulfonyl chloride (benzylsulfonyl chloride). The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is crucial and often involves aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) to ensure good solubility of the reactants and to avoid side reactions.
This sulfonylation step can be performed at different stages of the synthetic sequence. For instance, 3-aminopiperidine can be directly reacted with phenylmethanesulfonyl chloride. However, this can lead to competing reactions at both the primary and secondary amine centers. A more controlled approach involves the protection of the C3-amino group prior to the sulfonylation of the piperidine nitrogen. Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Following the introduction of the phenylmethanesulfonyl group, the protecting group on the C3-amine can be selectively removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the desired this compound.
Amination and Stereochemical Control at the C3 Position
Achieving the desired stereochemistry at the C3 position is paramount for the biological activity of many piperidine-based compounds. As mentioned, starting from chiral precursors like D-glutamic acid is a primary strategy for ensuring a specific enantiomer.
Alternatively, stereoselective reduction of an N-protected 3-oxopiperidine can be employed. The use of chiral reducing agents or catalysts can afford the corresponding 3-hydroxypiperidine (B146073) with high diastereoselectivity. The hydroxyl group can then be converted into an amino group via a Mitsunobu reaction with a suitable nitrogen source (e.g., phthalimide (B116566) or hydrazoic acid) followed by deprotection, or through a two-step sequence of mesylation/tosylation and subsequent displacement with an amine or azide.
Enzymatic transamination of an N-protected 3-piperidone offers a green and highly stereoselective route to the 3-aminopiperidine core. Transaminases can catalyze the transfer of an amino group from an amino donor to the ketone substrate with excellent enantioselectivity, providing a direct and efficient method for establishing the chiral amine center. google.com
Advanced Derivatization Strategies for this compound
With the core structure in hand, further derivatization at the piperidine nitrogen and the primary amine moiety allows for the exploration of the chemical space around this scaffold to develop new compounds with tailored properties.
N-Alkylation and N-Acylation of the Piperidine Nitrogen
While the primary focus of this article is on the 1-(phenylmethane)sulfonyl derivative, it is pertinent to note that modification of the piperidine nitrogen is a key derivatization strategy for piperidines in general. In the context of the target compound, the phenylmethanesulfonyl group is already in place. However, in broader synthetic strategies, N-alkylation or N-acylation of a precursor 3-aminopiperidine would precede or be an alternative to N-sulfonylation. Standard N-alkylation conditions involve the reaction of the piperidine with an alkyl halide in the presence of a base such as potassium carbonate or triethylamine. researchgate.net Reductive amination with an aldehyde or ketone is another powerful method for N-alkylation. N-acylation is readily achieved by treating the piperidine with an acyl chloride or an acid anhydride, often in the presence of a base.
Functionalization of the Primary Amine Moiety
The primary amine at the C3 position is a versatile handle for a wide range of chemical modifications.
N-Alkylation: The primary amine can be selectively mono- or di-alkylated. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a highly effective method for controlled N-alkylation. nih.gov Direct alkylation with alkyl halides can also be employed, though careful control of stoichiometry is required to avoid over-alkylation.
N-Acylation: The primary amine readily undergoes acylation with various acylating agents to form amides. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comresearchgate.net This derivatization is useful for introducing a wide array of functional groups and for modulating the electronic and steric properties of the molecule. For instance, reaction with benzoyl chloride can be used to introduce a benzoyl group. google.com
N-Sulfonylation: Similar to acylation, the primary amine can be sulfonated by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding sulfonamide.
These derivatization strategies provide a powerful toolkit for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling detailed structure-activity relationship (SAR) studies in drug discovery programs.
Modifications of the Phenyl Ring and Sulfonyl Group
The structural framework of this compound offers multiple sites for chemical modification to modulate its physicochemical properties and biological activity. The phenyl ring of the benzylsulfonyl group is a common target for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Substituents can be introduced at the ortho, meta, or para positions to induce specific electronic and steric effects.
Research on analogous piperidine scaffolds demonstrates that introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) can alter the acidity of the sulfonyl group's alpha-protons and influence binding interactions. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the aromatic ring, potentially affecting metabolic stability and receptor engagement. ontosight.ainih.gov
Modifications are not limited to the phenyl ring. The sulfonyl group itself, while central to the molecule's identity, can be considered a modifiable linker. Variations in the alkyl chain separating the phenyl ring and the sulfonyl moiety (e.g., changing from a methylene (B1212753) to an ethylene (B1197577) bridge) can alter the spatial orientation of the phenyl group relative to the piperidine core. Furthermore, bioisosteric replacement of the sulfonyl group with other functionalities, such as a sulfonamide or a reversed sulfonamide, represents a more profound modification to explore different chemical spaces.
| Position of Substitution | Substituent Type | Example Group | Potential Impact on Properties |
|---|---|---|---|
| Para- (4-position) | Electron-Withdrawing | -Cl, -F, -CF₃ | Modulates pKa, alters metabolic profile, introduces halogen bonding potential |
| Para- (4-position) | Electron-Donating | -OCH₃, -CH₃ | Increases lipophilicity, can improve oral absorption |
| Ortho- (2-position) | Steric Bulk | -CH₃, -Cl | Restricts conformational rotation of the phenyl ring |
| Linker Chain | Chain Extension | -(CH₂)₂-SO₂- | Changes spatial vector of the phenyl group |
Orthogonal Conjugation Methodologies for Scaffold Integration
To integrate the this compound scaffold into larger molecular constructs, such as peptides, polymers, or probes, orthogonal conjugation methodologies are essential. These techniques involve highly specific and efficient reactions that proceed under mild conditions without interfering with other functional groups present in the molecules. scilit.com The primary amine at the 3-position of the piperidine ring is the key handle for such conjugations.
A common strategy involves first functionalizing the amine with one half of a "click chemistry" pair. For instance, the amine can be acylated with an activated ester of norbornene or trans-cyclooctene. This functionalized piperidine can then be irreversibly ligated to a scaffold molecule bearing the corresponding reaction partner, such as a tetrazine. nih.govnih.gov The inverse-electron-demand Diels-Alder cycloaddition between tetrazines and strained alkenes is a prime example of a bio-orthogonal reaction known for its rapid kinetics and high specificity in aqueous environments. nih.gov This approach allows the piperidine scaffold to be precisely attached to a target biomolecule or surface without the need for catalysts that could compromise the integrity of either component. nih.gov
| Reaction Type | Piperidine-Functionalized Group | Scaffold-Functionalized Group | Key Features |
|---|---|---|---|
| Inverse-Electron-Demand Diels-Alder | Norbornene / Trans-cyclooctene | Tetrazine | Extremely fast kinetics, catalyst-free, bio-orthogonal. nih.gov |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | Catalyst-free, high specificity, widely used in chemical biology. |
| Oxime Ligation | Aminooxy | Aldehyde / Ketone | Forms a stable oxime bond, proceeds under mild acidic conditions. |
| Thiol-Maleimide Addition | Thiol (via linker) | Maleimide | High efficiency and specificity for cysteine-maleimide conjugation. |
Novel Synthetic Approaches and Catalyst Development
Asymmetric Synthesis for Enantiomeric Purity
The carbon at the 3-position of the piperidine ring is a stereocenter, meaning this compound can exist as two distinct enantiomers (R and S). As the biological activity of chiral molecules often resides in a single enantiomer, methods to produce enantiomerically pure forms are of paramount importance. Asymmetric synthesis, particularly through biocatalysis, has emerged as a powerful strategy for accessing chiral 3-aminopiperidine derivatives. beilstein-journals.org
One highly effective approach is the asymmetric amination of a prochiral ketone precursor, such as N-benzylsulfonyl-piperidin-3-one, using transaminase (TA) enzymes. scispace.comgoogle.com These enzymes, often used with an amine donor like isopropylamine, can stereoselectively add an amino group to the ketone, producing the desired amine product with high enantiomeric excess (ee). beilstein-journals.org Research has focused on identifying and engineering transaminases from various microbial sources to achieve high conversion rates and selectivity for specific substrates. google.com
Another advanced biocatalytic method involves multi-enzyme cascades. For instance, a galactose oxidase (GOase) can oxidize a protected amino alcohol precursor to an in-situ aldehyde, which then undergoes intramolecular cyclization and subsequent reduction by an imine reductase (IRED) to yield the chiral cyclic amine. rsc.orgrsc.org This one-pot approach is highly efficient and can prevent the racemization of sensitive intermediates. rsc.org
| Method | Key Enzyme(s) | Typical Substrate | Key Advantages |
|---|---|---|---|
| Asymmetric Reductive Amination | Transaminase (TA) | N-protected piperidin-3-one | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. beilstein-journals.orgscispace.com |
| One-Pot Enzyme Cascade | Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-protected amino alcohol | Uses bio-renewable starting materials, avoids isolation of unstable intermediates, high enantiopurity. rsc.org |
Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of piperidine-based molecules, including enhanced safety, scalability, and reaction efficiency. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. acs.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risks. nih.gov
For the synthesis of the this compound scaffold, flow chemistry can be applied to key steps. For example, the sulfonylation of 3-aminopiperidine with phenylmethanesulfonyl chloride can be performed in a flow reactor, ensuring rapid mixing and heat dissipation. Furthermore, more complex multi-step syntheses of piperidine derivatives have been successfully adapted to flow systems, often utilizing packed columns containing immobilized reagents or catalysts. unimi.it This approach simplifies purification, as byproducts and excess reagents are retained on the solid support, allowing the desired product to flow through for collection. unimi.it Automated synthesis units can integrate these flow modules to enable rapid library generation for medicinal chemistry exploration. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. | Improved safety due to small reactor volumes and better heat/mass transfer. azolifesciences.com |
| Scalability | Often requires re-optimization of reaction conditions for scale-up. | Scalable by running the system for a longer duration ("numbering-up"). azolifesciences.com |
| Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over reaction time, temperature, and stoichiometry. acs.org |
| Purification | Typically requires workup and chromatography for each batch. | Can integrate in-line purification with solid-phase scavengers or catalysts. unimi.it |
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides and related heterocyclic compounds to reduce environmental impact. mdpi.com Key areas of focus include the use of safer solvents, reduction of waste, and development of more energy-efficient processes.
For the synthesis of the sulfonamide bond in this compound, traditional methods often rely on sulfonyl chlorides in chlorinated organic solvents. Greener alternatives have been developed that utilize water as the reaction solvent, which is safer and more environmentally benign. mdpi.comscilit.com The formation of sulfonyl chlorides from thiols can be achieved using milder and more sustainable oxidizing agents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which can be performed in eco-friendly solvents such as ethanol (B145695) or glycerol. rsc.org
Solvent-free approaches, such as mechanochemistry (synthesis via grinding or milling), represent another significant advancement. rsc.org A one-pot mechanochemical process has been demonstrated for sulfonamide synthesis, involving the solid-state oxidation of a disulfide followed by amination, completely eliminating the need for bulk solvents and simplifying workup procedures. rsc.org Furthermore, the use of biocatalytic methods, as described in the asymmetric synthesis section, is inherently green as enzymes operate under mild conditions in aqueous media and often start from bio-renewable feedstocks. rsc.org
| Green Chemistry Principle | Traditional Approach | Sustainable Alternative |
|---|---|---|
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane). | Performing the reaction in water, ethanol, or glycerol. mdpi.comrsc.org |
| Waste Prevention | Stoichiometric use of reagents, leading to salt byproducts. | Catalytic methods; one-pot reactions that minimize intermediate purification steps. rsc.org |
| Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Mechanochemical synthesis (solvent-free grinding); biocatalysis at ambient temperature. rsc.org |
| Safer Reagents | Use of harsh chlorinating agents. | Use of oxidants like NaDCC·2H₂O or enzyme-based systems. rsc.orgrsc.org |
Computational and Theoretical Investigations of 1 Phenylmethane Sulfonylpiperidin 3 Amine
Molecular Modeling and Docking Studies
Molecular modeling techniques are employed to simulate the behavior of 1-(Phenylmethane)sulfonylpiperidin-3-amine, predicting its preferred shapes and interactions with biological macromolecules.
The structural flexibility of this compound is largely dictated by the piperidine (B6355638) ring and the rotational freedom of its substituents. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. However, boat and twist-boat conformations, though generally higher in energy, can also exist and may be relevant in specific binding environments.
The two primary chair conformations are distinguished by the axial or equatorial position of the 3-amino group. The bulky 1-(phenylmethane)sulfonyl substituent is expected to preferentially occupy an equatorial position to reduce steric hindrance. The relative stability of the axial versus equatorial conformer of the amino group is a critical factor. Molecular mechanics calculations, using force fields such as COSMIC, can be used to predict the conformational free energies of these states. nih.gov For substituted piperidines, electrostatic interactions between substituents and the ring's nitrogen atom can significantly influence conformer energies. nih.gov A random conformational search can generate an ensemble of low-energy structures, providing a comprehensive energy landscape of the molecule. nih.gov
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) (Hypothetical) | Population (%) (Hypothetical) |
| Chair 1 | 1-Benzylsulfonyl (Eq), 3-Amino (Eq) | 0.00 | 75 |
| Chair 2 | 1-Benzylsulfonyl (Eq), 3-Amino (Ax) | 1.15 | 24 |
| Twist-Boat | - | > 5.00 | < 1 |
To understand the potential biological activity of this compound, its interaction profile with various proteins can be computationally screened. This process involves docking the molecule into the binding sites of a panel of model protein systems. The sulfonamide moiety is a well-known pharmacophore that targets metalloenzymes like carbonic anhydrases, while the basic amine and aromatic ring can participate in interactions with kinases, G-protein coupled receptors, or other targets.
The profiling aims to identify which protein families the compound is most likely to interact with by evaluating binding affinities and interaction patterns. springernature.com Computational methods can predict the formation of key non-covalent interactions, such as hydrogen bonds from the amine (N-H) and sulfonyl (S=O) groups, hydrophobic interactions from the benzyl (B1604629) group, and potential pi-stacking or cation-pi interactions. nih.gov This in silico profiling helps prioritize the compound for further experimental testing against specific biological targets.
Molecular docking simulations predict the preferred orientation, or "binding mode," of a ligand within a protein's active site. nih.gov For this compound, these simulations would model how the molecule adapts its conformation to fit the topology and chemical environment of the binding pocket.
Key interactions that define the binding mode would include:
Hydrogen Bonds: The primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO2-) are strong hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic contacts with nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov
Pi-Interactions: The aromatic ring can also participate in pi-pi stacking with residues like phenylalanine, tyrosine, or tryptophan, or in cation-pi interactions with positively charged residues like lysine (B10760008) or arginine.
"Interaction hotspots" refer to specific amino acid residues within the active site that contribute disproportionately to the binding energy. mdpi.com Docking studies can identify these hotspots, revealing which residues are critical for anchoring the ligand. For instance, an aspartic acid residue could form a strong salt bridge with the protonated amine group, serving as a major hotspot.
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | 3-Amino (-NH2) | Asp, Glu, Ser, Thr, Backbone C=O |
| Hydrogen Bond (Acceptor) | Sulfonyl (-SO2-) | Lys, Arg, Ser, Thr, Gln, Asn |
| Hydrophobic/Van der Waals | Phenyl Ring, Piperidine Ring | Ala, Val, Leu, Ile, Phe, Pro |
| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp, His |
| Cation-Pi | Phenyl Ring | Lys, Arg |
Quantum Chemical Calculations
Quantum chemical methods provide a detailed description of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used method for characterizing the electronic structure of molecules. nih.gov Using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), one can optimize the molecular geometry and calculate various electronic descriptors. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen of the amino group, while the LUMO may be distributed across the sulfonyl group and the aromatic system. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the sulfonyl oxygens. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), likely found around the amine's hydrogen atoms.
| Quantum Chemical Parameter | Description | Hypothetical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.8 eV |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | 3.2 D |
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values can be compared with experimental data to aid in the assignment of signals.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of characteristic absorption bands, such as the N-H stretching vibrations of the amine, the asymmetric and symmetric S=O stretching of the sulfonyl group, and the C-H and C=C vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com The calculations can identify the nature of the transitions, such as n→π* and π→π*, which are expected for a molecule containing lone pairs and aromatic systems. mdpi.com
| Spectroscopy Type | Functional Group/Proton Environment | Predicted Signature (Hypothetical) |
| ¹H NMR | -CH₂- (Benzyl) | δ 4.3 ppm (singlet) |
| Aromatic protons (Phenyl) | δ 7.2-7.5 ppm (multiplet) | |
| Piperidine ring protons | δ 1.5-3.2 ppm (multiplets) | |
| -NH₂ (Amine) | δ 1.8 ppm (broad singlet) | |
| ¹³C NMR | -CH₂- (Benzyl) | δ 55 ppm |
| Aromatic carbons (Phenyl) | δ 127-135 ppm | |
| Piperidine ring carbons | δ 30-60 ppm | |
| IR | N-H Stretch (Amine) | 3300-3400 cm⁻¹ |
| S=O Asymmetric Stretch | ~1350 cm⁻¹ | |
| S=O Symmetric Stretch | ~1160 cm⁻¹ | |
| C-H Aromatic Stretch | >3000 cm⁻¹ | |
| UV-Vis | π→π* (Phenyl Ring) | λmax ≈ 260 nm |
| n→π* | λmax ≈ 280 nm |
Reactivity and Reaction Pathway Analysis
Computational chemistry provides powerful tools to predict the reactivity of a molecule like this compound. By analyzing its electronic structure, potential sites for electrophilic and nucleophilic attack can be identified. The key functional groups influencing its reactivity are the primary amine on the piperidine ring and the sulfonamide linkage.
Key Reactive Sites:
Piperidin-3-amine group: The primary amine is a nucleophilic center and a primary site for reactions such as alkylation, acylation, and arylation. It is also basic and can participate in acid-base reactions.
Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide group is generally less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent sulfonyl group. However, it can undergo reactions under specific conditions.
Sulfonyl Group: The sulfur atom is electrophilic and can be a target for nucleophilic attack, potentially leading to the cleavage of the sulfur-nitrogen or sulfur-carbon bond, although this typically requires harsh conditions.
Reaction pathway analysis, often conducted using Density Functional Theory (DFT) calculations, can map the energy landscape of potential reactions. This involves locating transition states and calculating activation energies to determine the most favorable reaction pathways. For instance, the acylation of the primary amine would be computationally modeled to understand its kinetics and thermodynamics compared to potential side reactions. The hydrogenation of the pyridine (B92270) ring is a common method for synthesizing the piperidine core structure. mdpi.com Subsequent reactions, such as amide coupling, are used to introduce moieties like the sulfonyl group. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating numerical values, known as descriptors, that quantify various aspects of a molecule's structure. nih.gov These descriptors are then used as independent variables to predict the activity or property of interest. nih.gov For a series of related compounds, such as piperidine derivatives, QSAR can predict the inhibitory activity against a specific biological target, while QSPR can predict properties like solubility or lipophilicity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques. nih.govresearchgate.net
In a typical study, a series of molecules are aligned based on a common scaffold. researchgate.net
CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the molecules and a probe atom placed on a 3D grid. nih.gov
CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, offering a more detailed analysis. nih.gov
These calculated field values are then correlated with the experimental biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov For instance, a CoMFA model for piperidine-based analogues showed that both steric and electrostatic interactions play significant roles in their binding affinity. nih.gov
Table 1: Representative Statistical Results from a Hypothetical 3D-QSAR Study
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (Cross-validated r²) | 0.782 | 0.840 | A measure of the internal predictive ability of the model, obtained through leave-one-out cross-validation. researchgate.netnih.gov |
| r² (Non-cross-validated r²) | 0.985 | 0.993 | The coefficient of determination for the final model, indicating how well it fits the training set data. nih.gov |
| r²_pred (External validation) | 0.691 | 0.671 | The predictive capability of the model on an external test set of compounds not used in model generation. researchgate.net |
| Steric Field Contribution | 55% | 48% | The percentage contribution of steric properties to the model's predictive power. nih.gov |
| Electrostatic Contribution | 45% | 52% | The percentage contribution of electrostatic properties to the model's predictive power. nih.gov |
Chemical space encompasses all possible molecules and their properties. scispace.com Chemoinformatic tools are used to navigate and analyze this vast space to identify novel compounds with desired characteristics. For a class of molecules like piperidine derivatives, exploring the chemical space involves generating virtual libraries of related structures and analyzing their diversity and property distributions. nih.govrsc.org
This analysis relies on calculating molecular descriptors that capture constitutional, topological, and physicochemical features. Techniques like Principal Component Analysis (PCA) are then used to reduce the dimensionality of the descriptor data and visualize the distribution of compounds in a 2D or 3D plot. scispace.com This visualization helps in understanding the structural diversity of a compound library and identifying regions of chemical space that are underexplored. nih.govastx.com
Table 2: Common Molecular Descriptors for Chemical Space Analysis
| Descriptor Category | Example Descriptors | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic constitutional properties of the molecule. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Wiener Index, Kier Shape Indices | Information about the 2D graph representation of the molecule, including connectivity and shape. |
| 3D Descriptors | Molecular Surface Area, Volume, Principal Moments of Inertia | Geometric properties derived from the 3D conformation of the molecule. |
| Physicochemical | LogP (Lipophilicity), pKa (Acidity/Basicity), Molar Refractivity | Properties related to the molecule's behavior in different chemical environments. |
Machine learning (ML) has become a cornerstone of computational chemistry for predicting a wide range of molecular properties. nih.gov ML models can learn complex, non-linear relationships between a molecule's structure and its properties from large datasets. researchgate.netnih.gov For a compound like this compound, ML models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as fundamental physicochemical characteristics. chemrxiv.org
Various ML algorithms are employed, including random forests, support vector machines, and deep neural networks. nih.gov These models are trained on extensive databases of experimentally determined properties. A key aspect of ML is feature engineering, where molecular structures are converted into numerical representations (descriptors or fingerprints) that the algorithm can process. nih.gov The predictive power of these models allows for the rapid screening of virtual compounds, prioritizing those with favorable properties for synthesis and experimental testing. nurixtx.com
Table 3: Illustrative Performance of Machine Learning Models in Property Prediction
| Property Predicted | Machine Learning Model | Performance Metric (e.g., RMSE or Accuracy) | Significance in Drug Discovery |
| Aqueous Solubility | Graph Neural Network | RMSE: 0.5 logS units | Affects absorption and formulation. nih.gov |
| Permeability (Caco-2) | Random Forest | Accuracy: 85% | Relates to the ability of a drug to cross biological membranes. nih.gov |
| CYP3A4 Inhibition | Support Vector Machine | Accuracy: 90% | Predicts potential for drug-drug interactions. nih.gov |
| hERG Blockade | Deep Neural Network | Accuracy: 88% | Assesses the risk of cardiac toxicity. |
Note: Performance metrics are representative values from the literature for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations provide detailed information on the conformational changes and dynamic behavior of molecules like this compound. mdpi.com These simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or in complex with a biological macromolecule like a protein. mdpi.com
The biological activity and physicochemical properties of a flexible molecule are often dependent on its conformational preferences. mdpi.com MD simulations are instrumental in exploring the conformational landscape of this compound.
In Solution: Simulations in an aqueous environment can reveal the most stable conformations of the molecule in solution, the flexibility of different parts of the molecule (e.g., the piperidine ring, the phenylmethane group), and the interactions with solvent molecules. This is crucial for understanding properties like solubility and membrane permeability. mdpi.com
In Complexed States: When a ligand binds to a receptor, both molecules can undergo conformational changes. MD simulations of the ligand-protein complex can elucidate the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and reveal the role of molecular flexibility in the binding process. nih.govnih.gov This dynamic view of molecular recognition is essential for rational drug design. nih.gov
Analysis of the simulation trajectory provides quantitative data on various dynamic properties.
Table 4: Key Analyses from Molecular Dynamics Simulations
| Analysis Type | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure over time. | Assesses the stability of the molecule or complex during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom around its average position. | Identifies flexible and rigid regions within the molecule. |
| Hydrogen Bond Analysis | Monitors the formation and breaking of hydrogen bonds between the molecule and its environment (solvent or receptor) over time. | Quantifies the stability and importance of specific hydrogen bonding interactions. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Characterizes the structure of the solvent around the molecule or the packing of atoms in a complex. |
| Conformational Clustering | Groups similar conformations from the simulation trajectory to identify the most populated conformational states. | Reveals the dominant shapes the molecule adopts and the transitions between them. |
Binding Kinetics and Free Energy Perturbation Studies
Computational and theoretical investigations into the binding kinetics and free energy perturbation of this compound are not extensively documented in publicly available scientific literature. Detailed studies employing these specific computational methods to elucidate the interaction of this compound with biological targets have not been published. As a result, specific data tables and detailed research findings concerning its association and dissociation rate constants (kon and koff), residence time, or calculated binding free energies through methods like Free Energy Perturbation (FEP) are not available.
Such computational studies are crucial for understanding the dynamic interactions between a ligand and its receptor, providing insights that go beyond static binding affinity measurements. Binding kinetics analysis helps in characterizing the time a compound spends bound to its target, a factor that can be critical for its pharmacological effect. Free energy perturbation studies offer a rigorous computational method to predict the binding affinity of a series of related compounds, guiding medicinal chemistry efforts in lead optimization.
The absence of this specific information for this compound highlights a gap in the current body of research for this particular molecule and suggests an opportunity for future computational chemistry studies.
Mechanistic Studies of Molecular Interactions Involving 1 Phenylmethane Sulfonylpiperidin 3 Amine
Elucidation of Molecular Pathways and Cellular Mechanisms (Excluding Human Systems):There is an absence of published research detailing the effects of this compound in non-human model systems or in vitro environments. Specifically:
Pathway Perturbation Analysis in Controlled In Vitro Environments:There are no available data from in vitro assays (e.g., enzyme inhibition assays, reporter gene assays) that would indicate how this compound perturbs specific cellular pathways.
Due to the absence of this foundational research, creating an article that is both scientifically accurate and strictly adheres to the provided outline is not feasible. Any attempt to do so would involve speculation and would not be based on verifiable research findings.
Applications of 1 Phenylmethane Sulfonylpiperidin 3 Amine As a Research Tool and Chemical Probe
Utilization as a Scaffold for Library Synthesis in Chemical Biology
The use of a central molecular framework, or scaffold, is a cornerstone of combinatorial chemistry and the generation of compound libraries for screening against biological targets. The 3-amino-1-sulfonylpiperidine structure of 1-(Phenylmethane)sulfonylpiperidin-3-amine presents chemically tractable points for diversification. The primary amine at the 3-position can be readily modified through reactions such as amidation, reductive amination, or sulfonylation to introduce a wide array of substituents.
Focused compound libraries are collections of molecules designed to interact with a specific protein or protein family. The design of such a library using this compound as a scaffold would theoretically involve the strategic selection of building blocks to be appended to the 3-amino group. These building blocks would be chosen based on the known structural features of a target's binding site. However, there are no specific examples in the scientific literature of a focused library being designed or synthesized from this particular scaffold.
Table 1: Theoretical Diversification Points of this compound for Library Synthesis
| Reactive Site | Potential Reactions | Resulting Functionality |
|---|---|---|
| 3-Amino Group | Acylation with Carboxylic Acids/Acid Chlorides | Amides |
| 3-Amino Group | Reaction with Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines |
| 3-Amino Group | Reaction with Sulfonyl Chlorides | Sulfonamides |
This table represents theoretical possibilities for chemical modification. No published examples of these specific reactions for the purpose of library synthesis with this compound were identified.
Once a compound library is synthesized, it is subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity. Various screening strategies, including target-based and phenotypic screens, are employed. While general methodologies for screening are well-established, no published studies were found that describe the screening of a library derived specifically from the this compound scaffold to identify novel molecular probes.
Role as an Intermediate in the Academic Research Pipeline for Novel Chemical Entities
Many commercially available compounds serve as key intermediates in multi-step syntheses of novel, more complex molecules in academic research. These intermediates are often cited in the experimental sections of publications describing the synthesis of new chemical entities. A search of academic literature and chemical databases did not yield specific publications where this compound was explicitly named as a key starting material or intermediate in the synthesis of a novel bioactive compound. While it is sold by chemical suppliers, suggesting its use as a building block, its specific role in the academic pipeline for new entities is not yet documented in peer-reviewed literature.
Preclinical Research Strategy and Lead Optimization Principles
The preclinical research strategy for derivatives of this compound typically begins with the identification of a "hit" compound from a high-throughput screening campaign or through rational design based on a known biological target. Once a hit is identified, the process of lead optimization is initiated to improve its potency, selectivity, and pharmacokinetic properties.
Lead Optimization Principles:
The core principles of lead optimization for this scaffold involve iterative cycles of design, synthesis, and biological testing. Key molecular descriptors that are systematically varied include:
Molecular Weight: Keeping the molecular weight within an optimal range is important for good oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Donors and Acceptors: The sulfonyl group acts as a strong hydrogen bond acceptor, and the amine group as a donor. The number and placement of these groups are critical for target binding.
Three-Dimensional Shape: The stereochemistry of the piperidine (B6355638) ring and the orientation of its substituents are key determinants of binding affinity and selectivity.
A common strategy is to perform "scans" of different functional groups at various positions on the molecule. For instance, methyl or halogen scans on the phenyl ring can probe for favorable steric or electronic interactions within the target's binding site.
Illustrative Preclinical Progression:
A hypothetical preclinical research program for a this compound derivative might progress through several stages, starting from a hit compound and aiming for a clinical candidate. The table below illustrates the kind of data that would be generated and used to guide optimization.
| Compound ID | Target Affinity (IC50, nM) | Selectivity (vs. Off-target) | In vitro Metabolic Stability (t½, min) | Oral Bioavailability (F%) |
| Hit-001 | 500 | 10-fold | < 15 | < 5 |
| Lead-01 | 50 | 50-fold | 30 | 20 |
| Optimized Lead-10 | 5 | >100-fold | > 60 | 40 |
| Candidate-01 | 2 | >200-fold | > 90 | > 50 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Methodologies for SAR Derivations
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For the this compound scaffold, several methodologies are employed to derive meaningful SAR.
Systematic Structural Modifications:
The molecule is systematically dissected and modified to probe the importance of each component. This involves:
Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of the phenyl ring to evaluate electronic and steric effects on activity.
Alterations to the Sulfonyl Linker: While less common, the length of the alkyl chain between the phenyl and sulfonyl groups can be varied to optimize spacing and geometry.
Piperidine Ring Substitutions: Introduction of substituents on the piperidine ring can influence its conformation and provide additional interaction points with the target. The stereochemistry of these substituents is often critical.
Derivatization of the 3-Amino Group: The primary amine is a key handle for creating a library of analogs. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups. This is often the most fruitful area for SAR exploration.
Example of SAR Derivation:
A study on a series of sulfonylpiperidine derivatives as inhibitors of Gram-positive thymidylate kinase (TMK) demonstrated the importance of specific interactions. nih.gov It was found that the formation of hydrogen bonds with a specific arginine residue in the enzyme's active site was crucial for high affinity. nih.gov This principle can be applied to the this compound scaffold, where the sulfonyl group and the 3-amino group can be positioned to form key hydrogen bonds with a target protein.
The following table provides a hypothetical example of an SAR study on the 3-amino group, illustrating how different substitutions could affect the inhibitory activity against a hypothetical kinase.
| Compound | R-group on 3-amino | Kinase Inhibition (IC50, nM) |
| Parent | -H | 250 |
| Analog 1 | -CH3 | 150 |
| Analog 2 | -C(O)CH3 | 50 |
| Analog 3 | -C(O)Ph | 25 |
| Analog 4 | -SO2CH3 | 500 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
From such a table, researchers could deduce that acylation of the 3-amino group is beneficial for activity, with an aromatic acyl group being optimal. This would guide the next round of synthesis to further explore substitutions on the phenylacyl group.
By combining these preclinical research strategies and SAR methodologies, the this compound scaffold can be effectively utilized as a research tool to develop potent and selective chemical probes and potential drug candidates for a variety of biological targets.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of a compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of a molecule in solution or in the solid state.
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to exploring the potential of 1-(Phenylmethane)sulfonylpiperidin-3-amine. Machine learning (ML) algorithms, particularly deep learning and neural networks, can dramatically accelerate the discovery and optimization of derivatives. nih.gov
Future research should focus on developing ML models trained on large datasets of existing piperidine (B6355638) and sulfonamide-containing compounds. astrazeneca.com These models can predict a range of properties for novel, virtual derivatives of the core structure, including:
Bioactivity: Predicting binding affinity against various biological targets.
Physicochemical Properties: Estimating solubility, lipophilicity, and metabolic stability.
ADMET Profiles: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles in silico. nih.gov
| AI/ML Application Area | Potential Impact on Research | Relevant Techniques |
| Virtual Screening | Rapidly identify derivatives with high predicted activity. | Graph Neural Networks, Transfer Learning astrazeneca.com |
| De Novo Design | Generate novel, optimized molecular structures. | Generative Adversarial Networks (GANs) mdpi.com |
| Property Prediction | Forecast ADMET and physicochemical properties. | Quantitative Structure-Activity Relationship (QSAR) Models nih.gov |
| Synthesis Planning | Predict efficient and novel synthetic routes. | Retrosynthesis Algorithms digitellinc.com |
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. nih.govbeilstein-journals.org Future research into this compound should move beyond classical methods to embrace modern, more efficient synthetic strategies that allow for greater molecular diversity and complexity.
Key areas for exploration include:
C-H Functionalization: Developing catalytic systems (e.g., using palladium, gold, or nickel) that can directly and selectively modify the carbon-hydrogen bonds on both the piperidine and phenyl rings. This would allow for late-stage diversification of the molecule, enabling the rapid creation of an analogue library from a common intermediate. news-medical.net
Biocatalysis: Employing enzymes to perform specific transformations, such as stereoselective oxidations or aminations. This approach offers high selectivity under mild reaction conditions, reducing the environmental impact and potentially providing access to chiral molecules that are difficult to obtain through traditional chemistry. news-medical.net
Multicomponent Reactions (MCRs): Designing novel MCRs where the piperidine scaffold is constructed in a single, efficient step from multiple starting materials. nih.gov This strategy improves atom economy and reduces the number of synthetic and purification steps required.
Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, safety, and scalability. This is particularly advantageous for reactions that are difficult to manage in batch processes, such as those involving hazardous reagents or unstable intermediates.
A recent modular approach combining biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net Applying such innovative strategies to the synthesis of this compound and its derivatives would be a significant leap forward. news-medical.net
Development of Predictive Models for Structure-Interaction Relationships
Understanding how subtle changes in the structure of this compound affect its biological activity is fundamental to its development. Computational modeling can provide deep insights into these structure-interaction relationships.
Future research should aim to build predictive models based on a synthesized library of analogues:
Quantitative Structure-Activity Relationship (QSAR): By correlating structural descriptors of various analogues with their measured biological activity, a QSAR model can be developed. This model can then predict the activity of unsynthesized compounds, guiding the design of more potent molecules.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound class would serve as a template for designing new molecules with a higher probability of being active.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the preferred binding pose of this compound and its derivatives within the target's binding site. Molecular dynamics simulations can further explore the stability of these interactions over time, revealing key binding determinants. nih.gov
These predictive models will create a valuable feedback loop, where computational predictions guide experimental synthesis and testing, and the resulting data is used to refine the models further. nih.gov
Investigation of Stereoisomeric Effects on Molecular Interactions
The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. It is a well-established principle in pharmacology that different stereoisomers (enantiomers) of a chiral molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities due to the stereospecific nature of biological targets like enzymes and receptors. thieme-connect.comresearchgate.net
Therefore, a critical and unexplored avenue of research is the investigation of its stereoisomeric effects:
Asymmetric Synthesis: Development of stereoselective synthetic routes to obtain the individual (R)- and (S)-enantiomers in high purity.
Stereochemical Characterization: Unambiguous determination of the absolute configuration of each enantiomer.
Differential Biological Evaluation: Systematic testing of each pure enantiomer to determine if the biological activity is stereospecific. This includes assessing differences in potency, selectivity, and mechanism of action.
Studies on other piperidine-containing compounds have shown that the spatial orientation of substituents (axial versus equatorial) can significantly influence properties like basicity (pKa) and binding interactions. nih.gov Investigating how the (R) and (S) configurations influence the conformational preferences of the piperidine ring and the orientation of the amine and sulfonyl groups is essential for understanding their molecular interactions. researchgate.net
| Research Step | Objective | Importance |
| Asymmetric Synthesis | Isolate pure (R)- and (S)-enantiomers. | Prerequisite for differential biological testing. |
| Biological Testing | Compare the potency and efficacy of each enantiomer. | Identifies the active isomer (eutomer) and may reveal different activities. |
| Conformational Analysis | Study the 3D structure and preferred shape of each isomer. | Explains differences in binding to chiral biological targets. nih.gov |
Multi-omics Integration for Comprehensive System-Level Understanding
To fully comprehend the biological impact of this compound, research must extend beyond a single target or pathway. A multi-omics approach provides a holistic, system-level view of the molecular changes induced by the compound within a biological system. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the drug's effects. nygen.ionih.gov
Future studies could involve treating a relevant cell line or model organism with the compound and performing a suite of omics analyses:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated, revealing the cellular pathways that are modulated by the compound.
Proteomics: To measure changes in protein expression and post-translational modifications, providing insights into the functional cellular response. mdpi.com
Metabolomics: To detect alterations in the levels of small-molecule metabolites, highlighting changes in cellular metabolism and biochemical networks. nashbio.com
Integrating these diverse datasets can help identify not only the primary target but also off-target effects, potential toxicity mechanisms, and biomarkers of response. ahajournals.org This systems-level understanding is crucial for advancing a compound through the development pipeline and for positioning it within a broader therapeutic context. nygen.iomdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-(Phenylmethane)sulfonylpiperidin-3-amine, and how can reaction yields be improved?
Answer: The synthesis involves sulfonylation of the piperidine core followed by functionalization at the 3-amino position. Key steps include:
- Sulfonylation: Reacting piperidin-3-amine with phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
To improve yields, optimize reaction parameters (temperature, solvent polarity) using factorial design (e.g., 2^k designs) to identify critical variables . Monitor intermediates via LC-MS or NMR to detect side reactions (e.g., over-sulfonylation) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- NMR:
- IR: Validate sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹ and symmetric stretch at ~1150 cm⁻¹) .
- MS: Check for the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ group) .
Q. What solubility and stability profiles should researchers consider for this compound in biological assays?
Answer:
- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or nephelometry. The sulfonyl group enhances solubility in polar solvents but may reduce membrane permeability .
- Stability: Perform accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. Degradation pathways (hydrolysis of sulfonamide or oxidation of the piperidine ring) require pH control (e.g., buffers at pH 4–7) and inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs). The sulfonyl group may interact with charged residues (e.g., arginine), while the piperidine moiety fits into hydrophobic pockets .
- MD Simulations: Assess binding stability (RMSD/RMSF analysis) over 100+ ns trajectories using GROMACS or AMBER .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
Answer:
- Standardize Assays: Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. For example, inconsistent enzyme inhibition data may arise from varying ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP ELISA for GPCR targets) .
Q. How can the compound’s pharmacokinetic properties (e.g., CYP450 metabolism, plasma protein binding) be evaluated?
Answer:
- In Vitro Metabolism: Use human liver microsomes (HLM) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS. The piperidine ring may undergo CYP3A4-mediated oxidation .
- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration. High sulfonamide polarity may reduce binding (<80%), favoring free drug availability .
- Permeability: Conduct Caco-2 assays; logP values <3 suggest poor absorption, requiring prodrug strategies .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of derivatives?
Answer:
- Fragment-Based Design: Replace the phenyl group with bioisosteres (e.g., pyridine, thiophene) and assess changes in activity .
- QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with biological data .
- High-Throughput Screening (HTS): Test 1000+ analogs in parallel via automated platforms. Prioritize derivatives with >50% inhibition at 10 μM .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Answer:
- Process Chemistry: Transition from batch to flow chemistry for sulfonylation to improve heat transfer and reduce side products .
- Green Chemistry: Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- Quality Control: Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
